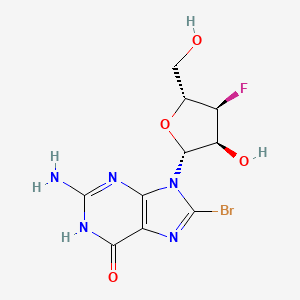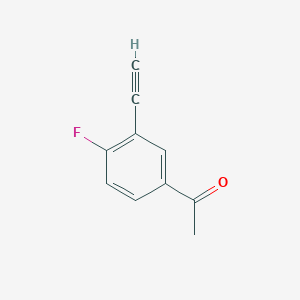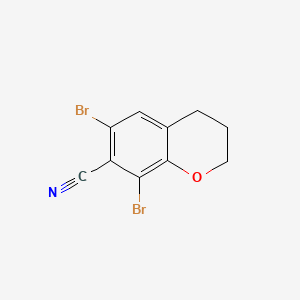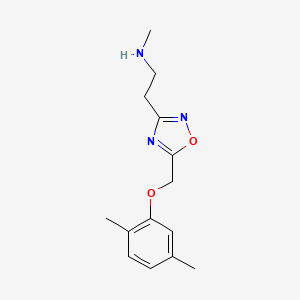
5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of isothiazolones, which are characterized by a sulfur-nitrogen ring structure. The presence of a bromine atom on the phenyl ring adds to its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one typically involves the reaction of 4-bromoaniline with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted phenyl isothiazolones
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the bromine atom and the sulfur-nitrogen ring structure, which allows it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(4-Bromo-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one include other isothiazolones and brominated phenyl derivatives. Examples include:
- 5-Phenyl-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
- 5-(4-Chloro-phenyl)-1,1-dioxo-1,2-dihydro-1l6-isothiazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and potential for diverse applications. The presence of the bromine atom enhances its ability to undergo various chemical transformations, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H6BrNO3S |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H6BrNO3S/c10-7-3-1-6(2-4-7)8-5-9(12)11-15(8,13)14/h1-5H,(H,11,12) |
Clé InChI |
HQOMNUKOEPOYLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)NS2(=O)=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)

